Technical Monograph: 1-Butanol-1,1,2,2-D4 (CAS 118104-91-9)
Technical Monograph: 1-Butanol-1,1,2,2-D4 (CAS 118104-91-9)
Content Type: Technical Guide & Experimental Protocol Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
1-Butanol-1,1,2,2-D4 (CAS 118104-91-9) is a specialized isotopologue of n-butanol where the hydrogen atoms at the C1 (alpha) and C2 (beta) positions are substituted with deuterium. This specific labeling pattern renders the molecule chemically distinct in applications involving metabolic oxidation and proton-coupled electron transfer.
Unlike the more common 1-Butanol-d10 (fully deuterated) or 1-Butanol-1,1-d2, the 1,1,2,2-D4 variant is precision-engineered to block the primary sites of metabolic attack (alpha-oxidation) and elimination, making it an invaluable probe for Kinetic Isotope Effect (KIE) studies in alcohol dehydrogenase (ADH) pathways and a robust Internal Standard (IS) for quantitative mass spectrometry.
This guide details the physicochemical profile, synthesis logic, and a validated protocol for utilizing this compound in enzymatic kinetic assays.
Chemical Profile & Physicochemical Properties
The deuteration at the alpha and beta carbons significantly alters the vibrational modes and mass spectral fragmentation but retains the general solubility profile of the parent alcohol.
| Property | Value / Description |
| Chemical Name | 1-Butanol-1,1,2,2-d4 |
| CAS Number | 118104-91-9 |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 78.15 g/mol (Calculated) |
| Isotopic Purity | Typically |
| Boiling Point | |
| Density | |
| Solubility | Miscible with ethanol, ether; soluble in water (~77 g/L) |
Synthesis & Manufacturing Quality
Expert Insight: The synthesis of 1,1,2,2-D4 requires a two-step isotopic enrichment strategy. A simple reduction of native butanoic acid with
Synthesis Workflow (Logical Pathway)
-
H/D Exchange: Native Butanoic acid is subjected to base-catalyzed exchange in
to deuterate the alpha-carbons (forming Butanoic-2,2-d2 acid). -
Reductive Deuteration: The Butanoic-2,2-d2 intermediate is reduced using Lithium Aluminum Deuteride (
), which installs two deuterium atoms at the carbonyl carbon (becoming the new C1).
Figure 1: Synthetic route for 1-Butanol-1,1,2,2-d4 via sequential deuteration.
Core Application: Determination of Primary Kinetic Isotope Effects (KIE)
Context: Alcohol Dehydrogenase (ADH) oxidizes primary alcohols to aldehydes by abstracting a hydride from the C1 position. By substituting this hydride with a deuteride (using 1-Butanol-1,1,2,2-d4), the reaction rate decreases significantly due to the greater bond dissociation energy of C-D vs C-H. This is the Primary Kinetic Isotope Effect .
Experimental Protocol: ADH KIE Assay
Objective: Quantify the isotope effect (
Materials
-
Substrate A: 1-Butanol (Native)
-
Substrate B: 1-Butanol-1,1,2,2-d4 (CAS 118104-91-9)
-
Enzyme: Yeast Alcohol Dehydrogenase (lyophilized powder)
-
Cofactor:
(25 mM stock in buffer) -
Buffer: 50 mM Sodium Pyrophosphate, pH 8.8
Methodology
-
Preparation: Prepare a 100 mM stock solution of both Substrate A and Substrate B in Pyrophosphate buffer.
-
Blanking: Set spectrophotometer to 340 nm (absorbance of NADH). Zero with buffer +
. -
Reaction Initiation (Native):
-
Cuvette: 2.7 mL Buffer + 0.1 mL
+ 0.1 mL Substrate A. -
Add 0.1 mL Enzyme solution. Mix by inversion.
-
Record
for the linear portion (initial velocity, ).
-
-
Reaction Initiation (Deuterated):
-
Repeat exactly with Substrate B (1-Butanol-1,1,2,2-d4).
-
Note: Expect a slower rate. Ensure the enzyme concentration is sufficient to produce a measurable slope.
-
-
Calculation:
-
Calculate
for both substrates using Lineweaver-Burk plots (1/V vs 1/[S]). -
Compute KIE:
. -
Expected Result: A primary KIE value between 2.0 and 4.0 is typical for ADH, confirming C-H bond cleavage is rate-limiting.
-
Figure 2: Enzymatic oxidation pathway highlighting the rate-limiting hydride transfer step affected by deuteration.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the 1-Butanol-1,1,2,2-d4 prior to use, researchers must verify the isotopic enrichment.
NMR Validation ( -NMR in )
-
Native Butanol: Shows a triplet at ~3.6 ppm (C1-H) and a multiplet at ~1.5 ppm (C2-H).
-
1,1,2,2-D4 Variant:
-
3.6 ppm: Signal Absent (Validation of C1 deuteration).
-
1.5 ppm: Signal Absent (Validation of C2 deuteration).
-
0.9 ppm: Triplet remains (Methyl group).
-
1.3 ppm: Signal simplifies (C3 protons, loss of coupling to C2).
-
GC-MS Validation
-
Retention Time: The deuterated analog often elutes slightly earlier than the native form on non-polar columns due to the inverse isotope effect on phase partitioning.
-
Mass Shift: Look for the molecular ion
(vs 74 for native). -
Fragmentation: The base peak (typically m/z 31 for
in native) will shift to m/z 33 ( ), confirming the label is on the carbon adjacent to the oxygen.
References
-
Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society.
-
Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews.
-
Plapp, B. V. (2010). Mechanisms of Alcohol Dehydrogenases. Wiley Interdisciplinary Reviews: Systems Biology and Medicine.
-
SDBS. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).
